3-[(2-Aminophenyl)sulfanyl]butanenitrile
Overview
Description
“3-[(2-Aminophenyl)sulfanyl]butanenitrile” is a chemical compound with the CAS Number: 1269151-68-9 . It has a molecular weight of 192.28 . The IUPAC name for this compound is 3-[(2-aminophenyl)sulfanyl]butanenitrile . The compound is typically stored at room temperature and has a physical form of oil .
Molecular Structure Analysis
The InChI code for “3-[(2-Aminophenyl)sulfanyl]butanenitrile” is 1S/C10H12N2S/c1-8(6-7-11)13-10-5-3-2-4-9(10)12/h2-5,8H,6,12H2,1H3 . This code provides a specific representation of the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound “3-[(2-Aminophenyl)sulfanyl]butanenitrile” has a molecular weight of 192.28 . It is an oil at room temperature . The predicted density is 1.14±0.1 g/cm3 , and the predicted boiling point is 355.6±22.0 C .Scientific Research Applications
Chemiluminescence Studies
- The synthesis and base-induced chemiluminescence of sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes have been investigated. These compounds, related to "3-[(2-Aminophenyl)sulfanyl]butanenitrile", exhibit thermal stability at room temperature and show moderate light yields under certain conditions, which could have implications for developing new chemiluminescent probes or materials (Watanabe et al., 2010).
Enantiomer Separation for Pharmaceutical Synthesis
- Lipase-catalyzed enantiomer separation of 3-hydroxy-4-(tosyloxy)butanenitrile, a process relevant to the synthesis of certain pharmaceuticals, showcases the potential of biocatalysis in producing optically pure compounds. This approach is crucial for the synthesis of enantiomerically pure drugs (Kamal et al., 2007).
Compound Transformation through Autoxidation
- α-Aminonitriles undergo autoxidation in the presence of potassium tert-butoxide, leading to amides. This transformation demonstrates an efficient method for converting aldehydes to amides and has implications for synthetic chemistry and drug development (Chuang et al., 1990).
Molecular Structure Optimization and Cytotoxicity Assay
- A novel thiophene-containing compound, synthesized through reactions involving malononitrile, has been characterized and evaluated for its in vitro cytotoxic effect against cancer cell lines. Such studies contribute to the development of new anticancer agents and the understanding of their mechanisms of action (Mabkhot et al., 2016).
Catalysis and Synthesis
- The catalytic performance of phenyl-amino sulfonic solid acid-MCM-41 complexes in the solvent-free tert-butylation of phenol highlights the application of hybrid materials in selective catalysis. These findings can influence the design of more efficient and environmentally friendly catalytic processes (Adam & Kueh, 2014).
properties
IUPAC Name |
3-(2-aminophenyl)sulfanylbutanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2S/c1-8(6-7-11)13-10-5-3-2-4-9(10)12/h2-5,8H,6,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMBBRAKSDJLGEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC#N)SC1=CC=CC=C1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2-Aminophenyl)sulfanyl]butanenitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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